N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on the synthesis of compounds with structural similarities, demonstrating the potential for creating specific receptor antagonists or agents with significant biological activity. For example, an efficient chiral synthesis of a β-receptor antagonist with high enantioselectivity was synthesized from cheap starting materials, highlighting the importance of these compounds in medicinal chemistry (Wang & Tang, 2009).
Biological and Pharmacological Applications
Some studies have evaluated the biological and pharmacological properties of compounds closely related to N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide. Notably, the synthesis and antinociceptive evaluation of bioisosteres and hybrids of common NSAIDs have been conducted, indicating that modifications of known drugs can yield new compounds with desirable therapeutic effects (González-Trujano et al., 2018).
Analytical Techniques
Analytical methods have been developed to quantify and assess the properties of related compounds, such as acebutolol, a cardioselective beta-blocker. These techniques, including capillary isotachophoresis, demonstrate the relevance of precise analytical tools in pharmaceutical research and quality control (Pospíšilová, Kavalírová, & Polášek, 2005).
Antiproliferative Properties
The discovery of novel propanamide analogues and their antiproliferative properties against certain cancer cell lines suggests the potential for developing new therapeutic agents. This includes research on compounds isolated from Streptomyces sp. showing activity against glioma cells, highlighting the diverse applications of these chemical entities in cancer research (Ye et al., 2017).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-propan-2-ylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)17-7-4-16(5-8-17)6-13-20(24)22-19-11-9-18(10-12-19)21-15(3)23/h4-5,7-12,14H,6,13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFNVWPDOTCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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